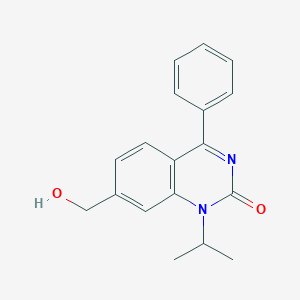












|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:8][C:9](=[O:16])[N:10]2[CH:13]([CH3:15])[CH3:14])=[CH:5][CH:4]=1.C(=O)([O-])[O-:24].[Na+].[Na+].CO.[OH-].[Na+]>C(Cl)(Cl)Cl.C1C=CC=CC=1.O>[OH:24][CH2:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:8][C:9](=[O:16])[N:10]2[CH:13]([CH3:15])[CH3:14])=[CH:5][CH:4]=1 |f:1.2.3,5.6,7.8|
|


|
Name
|
69.3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
7-bromomethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C2C(=NC(N(C2=C1)C(C)C)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
mixture
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl.C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture extracted 3 times each with 400 ml of chloroform
|
|
Type
|
WASH
|
|
Details
|
Each extract is then washed twice with 200 ml portions of distilled water
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue
|
|
Type
|
CUSTOM
|
|
Details
|
The residue, thus obtained
|
|
Type
|
WASH
|
|
Details
|
The column is eluted
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue which
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=C2C(=NC(N(C2=C1)C(C)C)=O)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |